

A Technical Guide to the Spectral Interpretation of 2,3-Dimethylaniline

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Compound of Interest

Compound Name: 2,3-Dimethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectral data for **2,3-dimethylaniline**, a key organic building block in the synthesis of dyes and polymeric materials. Understanding its spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Molecular Structure and Properties

2,3-Dimethylaniline, also known as 2,3-xylidine, is an aromatic amine. Its physical state at room temperature is a liquid that can appear colorless to red or green.

General Properties:

Property	Value
Molecular Formula	C ₈ H ₁₁ N
Molecular Weight	121.18 g/mol [1][2]
Boiling Point	221-222 °C[3]
Melting Point	2.5 °C[3]
Density	0.993 g/mL at 25 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2,3-dimethylaniline** provides information about the different types of protons and their neighboring environments. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl_3) or carbon tetrachloride (CCl_4).^{[4][5]}

Table 1: ^1H NMR Chemical Shift Data for **2,3-Dimethylaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.87 - 6.82	m	2H	Aromatic protons (H-5, H-6)
6.78 - 6.73	m	2H	Aromatic proton (H-4)
3.76	s	3H	$-\text{NH}_2$ protons
2.86	s	6H	Methyl protons ($-\text{CH}_3$ at C-2 and C-3)

Note: The chemical shifts of the $-\text{NH}_2$ protons can vary depending on the solvent and concentration.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ^{13}C NMR Chemical Shift Data for **2,3-Dimethylaniline**

Chemical Shift (δ) ppm	Assignment
145.70	C-1 (Carbon attached to -NH ₂)
151.98	C-2
114.92	C-3
114.59	C-4
55.72	C-5
41.83	C-6
21.87	Methyl Carbon (-CH ₃ at C-2)
40.73	Methyl Carbon (-CH ₃ at C-3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-dimethylaniline** will show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring and methyl groups.

Table 3: Key IR Absorption Bands for **2,3-Dimethylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Medium	Aromatic C-H stretching
2980 - 2850	Medium	Aliphatic C-H stretching (methyl groups)
1620 - 1580	Strong	C=C aromatic ring stretching
1520 - 1450	Strong	C=C aromatic ring stretching
850 - 750	Strong	C-H out-of-plane bending for a 1,2,3-trisubstituted benzene ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a volatile compound like **2,3-dimethylaniline**, Electron Ionization (EI) is a common ionization technique.^[6]

Table 4: Key Mass Spectrometry Data for **2,3-Dimethylaniline**

m/z	Relative Intensity (%)	Assignment
121	100	Molecular ion [M] ⁺
106	~80	[M - CH ₃] ⁺
77	~30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2,3-dimethylaniline** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.
- If necessary, add a small amount of a reference standard like tetramethylsilane (TMS).

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Sample):

- Place a drop of liquid **2,3-dimethylaniline** onto a salt plate (e.g., NaCl or KBr).^{[7][8]}
- Place a second salt plate on top to create a thin film of the liquid between the plates.^{[7][8]}
- Mount the plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty IR beam path.
- Place the sample in the beam path and record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- For a volatile liquid like **2,3-dimethylaniline**, direct injection or introduction via Gas Chromatography (GC-MS) can be used.
- Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

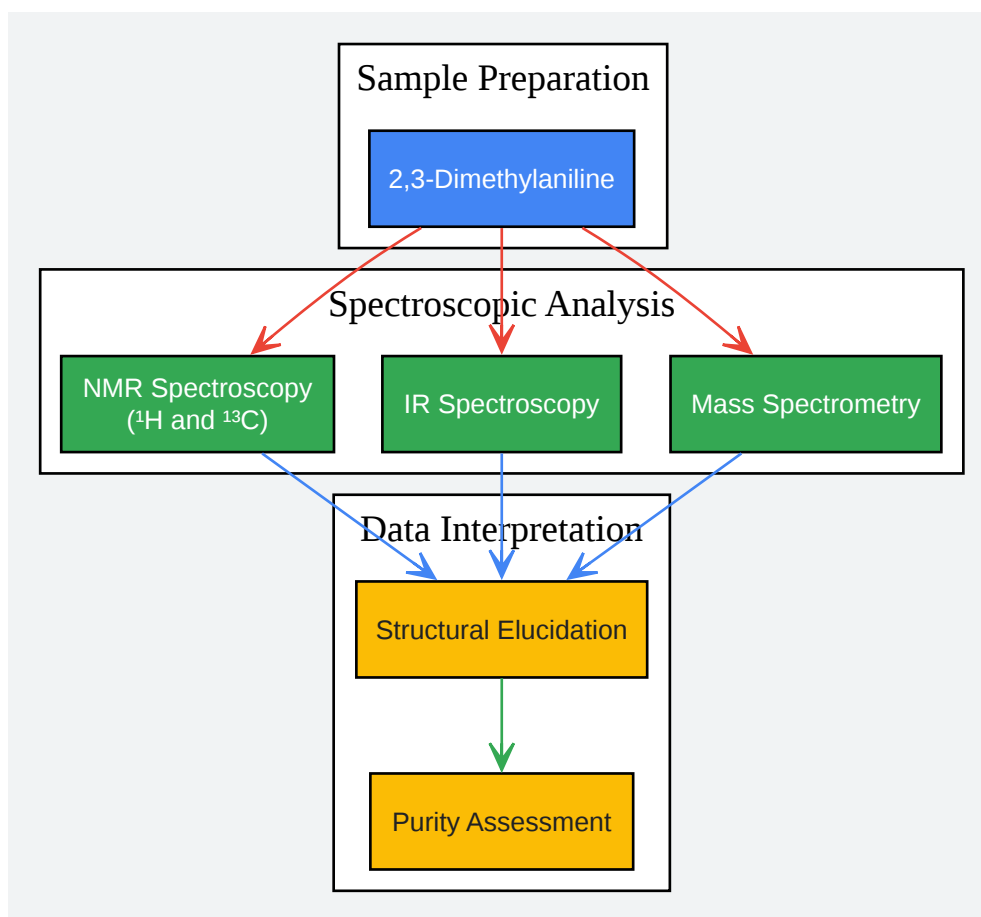
Data Acquisition:

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a key analytical workflow.

Caption: Molecular structure of **2,3-dimethylaniline**.



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Caption: General experimental workflow for spectral analysis.

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